![molecular formula C16H23N3O2S B4973929 N,3,4-TRIMETHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE](/img/structure/B4973929.png)
N,3,4-TRIMETHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
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Overview
Description
N,3,4-TRIMETHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a pyrazole ring, which is further substituted with multiple methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,4-TRIMETHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which is synthesized through the reaction of 1,3,5-trimethylpyrazole with appropriate reagents. The benzenesulfonamide group is then introduced through a sulfonation reaction, where the pyrazole derivative is treated with a sulfonating agent under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,3,4-TRIMETHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N,3,4-TRIMETHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: The sulfonamide group is known for its antimicrobial properties, making this compound a candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of N,3,4-TRIMETHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This binding can disrupt normal cellular processes, leading to the desired biological effect. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylpyrazole: A simpler analog that lacks the benzenesulfonamide group.
1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid hydrochloride: A derivative with a boronic acid group instead of the sulfonamide group.
N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate: A compound with a similar trimethylpyrazole core but different functional groups.
Uniqueness
The uniqueness of N,3,4-TRIMETHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE lies in its combination of the pyrazole ring and the benzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,3,4-trimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-11-7-8-15(9-12(11)2)22(20,21)18(5)10-16-13(3)17-19(6)14(16)4/h7-9H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAIDQRGJFJZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=C(N(N=C2C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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